

What is the chemical structure of Lsz-102?

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Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

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An In-depth Technical Guide to **LSZ-102**

This guide provides a comprehensive overview of the chemical and pharmacological properties of **LSZ-102**, a potent and orally bioavailable selective estrogen receptor degrader (SERD). It is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

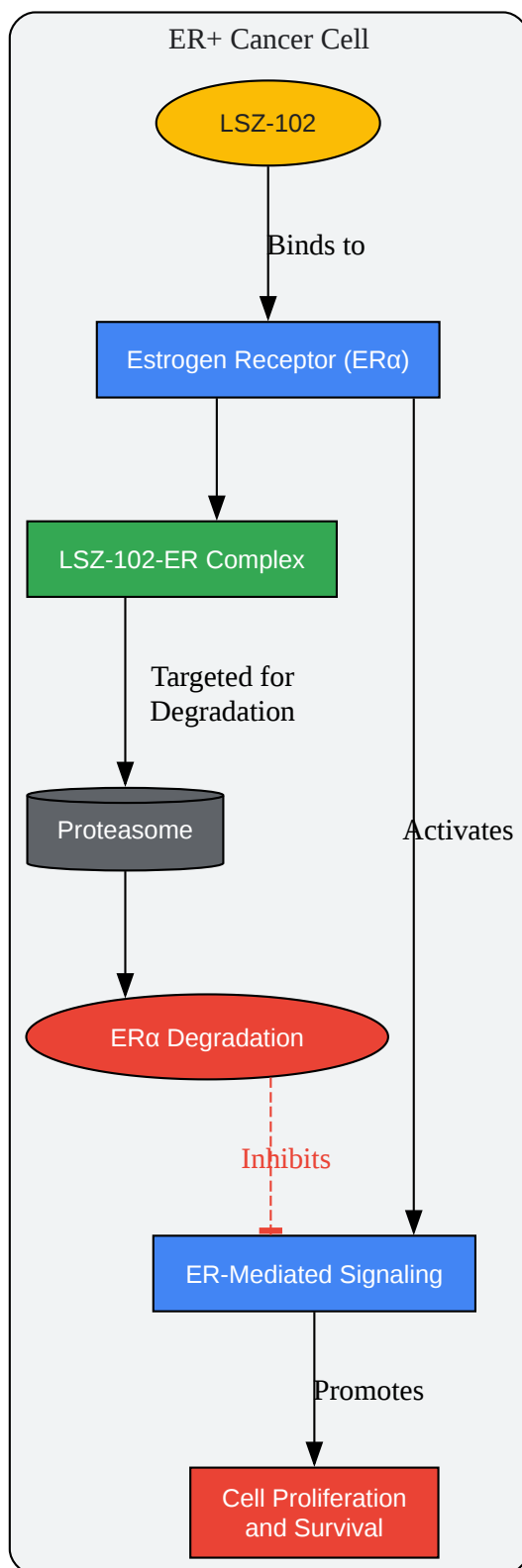
LSZ-102 is a non-steroidal small molecule designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1]

- IUPAC Name: (E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid[2]
- Molecular Formula: C₂₅H₁₇F₃O₄S[2][3][4]
- Molecular Weight: 470.46 g/mol [3][4]
- CAS Number: 2135600-76-7[2][4]
- SMILES Code: O=C(O)/C=C/C1=CC=C(OC2=C(C3=CC=C(F)C=C3C(F)(F)C)SC4=CC(O)=CC=C42)C=C1[4]

Mechanism of Action

LSZ-102 functions as a selective estrogen receptor degrader (SERD).[4][5] Upon administration, it binds to the estrogen receptor (ER α) and induces a conformational change

that leads to the degradation of the receptor.[2][6] This action prevents the activation of ER-mediated signaling pathways, which are crucial for the proliferation and survival of ER-expressing cancer cells.[6] By eliminating the receptor, **LSZ-102** effectively inhibits the growth of ER-positive tumors.[2] This mechanism is particularly relevant in cases of resistance to other endocrine therapies, such as those involving activating mutations in the estrogen receptor gene (ESR1).[7][8]



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Mechanism of action for **LSZ-102**.

Quantitative Data

LSZ-102 has been evaluated in a Phase I/Ib clinical trial (NCT02734615) as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib and the PI3K α inhibitor alpelisib in patients with heavily pretreated ER-positive breast cancer.[2][8][9][10]

Table 1: Clinical Efficacy of **LSZ-102** (Phase I/Ib Trial)[7][8][10]

Treatment Arm	Number of Patients	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression-Free Survival (PFS)
LSZ-102 Monotherapy	78	1.3%	9.1%	1.8 months
LSZ-102 + Ribociclib	76	15.8% - 16.9%	35.1% - 35.5%	6.2 months
LSZ-102 + Alpelisib	39 - 43	5.4% - 7.0%	18.9% - 20.9%	3.5 months

Table 2: Preclinical Pharmacokinetic Data[11]

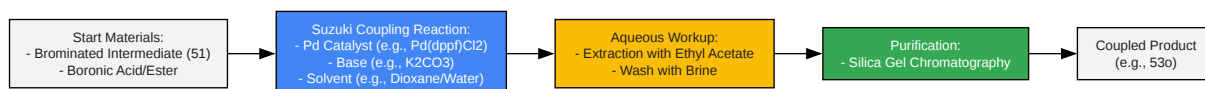
Species	Oral Bioavailability (F)	Primary Metabolism Route
Rat	7-33%	Glucuronidation
Human (predicted)	Low	Sulfation

Experimental Protocols

Synthesis of **LSZ-102** Analogues

The synthesis of **LSZ-102** and its analogues involves multi-step chemical reactions. Key strategies include the construction of the benzothiophene core via Higa cyclization, late-stage phenolation using a Pd-catalyzed hydroxylation, and a final assembly through a Pd-catalyzed C–H activation step.[12] Below is a generalized protocol for a Suzuki coupling step used in the synthesis of related compounds.[13]

Experimental Workflow: Suzuki Coupling for Intermediate Synthesis



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Workflow for Suzuki coupling.

Detailed Protocol:

- **Reaction Setup:** A mixture of the brominated intermediate (e.g., intermediate 51, 1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equivalents) is prepared in a degassed solvent system like 1,4-dioxane and water (4:1 ratio).^[13]
- **Heating:** The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).^[14]
- **Workup:** After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.^[13]
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the desired coupled product.^[13]

In-Cell Western Blot for ER α Degradation

This protocol is used to quantify the degradation of ER α in cancer cells following treatment with a SERD like **LSZ-102**.^[13]

- **Cell Culture:** MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

- **Compound Treatment:** Cells are treated with various concentrations of **LSZ-102** or a vehicle control for a specified period (e.g., 24 hours).
- **Fixation and Permeabilization:** The cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-100 solution.
- **Blocking:** Non-specific binding is blocked using a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
- **Antibody Incubation:** Cells are incubated with a primary antibody against ER α , followed by a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW). A DNA stain (e.g., Draq5) is used for normalization.
- **Detection and Analysis:** The plate is scanned using an imaging system like the LI-COR Odyssey. The integrated intensity of the ER α signal is normalized to the DNA stain signal. The percentage of ER α remaining is calculated by comparing the normalized signal in treated wells to that in vehicle-treated control wells.^[13]

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